花生四烯酰基-1-硫代甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

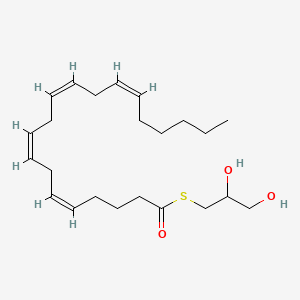

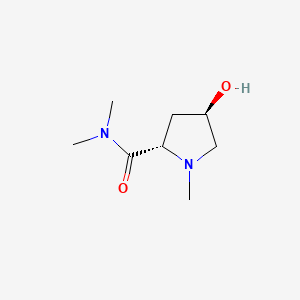

Arachidonoyl-1-thio-Glycerol is a thioester substrate analog of 2-arachidonoyl glycerol . It can be utilized for the measurement of monoacylglycerol lipase (MAGL) activity . Hydrolysis of the thioester bond by MAGL generates a free thiol that reacts rapidly with the chromogenic reagent DTNB (Ellman’s reagent), resulting in a yellow product with an absorbance maximum at 412 nm .

Synthesis Analysis

Arachidonoyl-1-thio-glycerol is a synthetic product . It is a nonretinoid ligand lipid that can interact with cellular retinol binding protein 2 (CRBP2) . The synthesis of Arachidonoyl-1-thio-glycerol involves the hydrolysis of the thioester bond by MAGL, which generates a free thiol .Molecular Structure Analysis

The molecular formula of Arachidonoyl-1-thio-Glycerol is C23H38O3S . Its molecular weight is 394.61 . The SMILES representation of its structure isCCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(SCC(O)CO)=O . Chemical Reactions Analysis

Arachidonoyl-1-thio-Glycerol is a substrate for the enzyme monoacylglycerol lipase (MAGL) . The hydrolysis of the thioester bond by MAGL generates a free thiol . This free thiol reacts rapidly with the chromogenic reagent DTNB (Ellman’s reagent), resulting in a yellow product with an absorbance maximum at 412 nm .Physical And Chemical Properties Analysis

Arachidonoyl-1-thio-Glycerol has a molecular weight of 394.6 . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (30 mg/ml) . It has a maximum absorbance at 233 nm .科学研究应用

神经科学研究

花生四烯酰基-1-硫代甘油被用作2-花生四烯酰基甘油 (2-AG) 的底物类似物,2-AG 是中枢大麻素 (CB1) 受体的内源性激动剂 . 该化合物在神经科学研究中意义重大,用于研究 2-AG 在中枢神经系统中的作用,它是大鼠脑中最丰富的单酰基甘油分子种类 . 通过测量单酰基甘油脂肪酶 (MAGL) 的活性,研究人员可以更好地了解 2-AG 如何影响神经功能和行为。

药理学应用

丝氨酸水解酶的抑制剂,包括 MAGL,在药理学上具有重要意义。 花生四烯酰基-1-硫代甘油用作显色底物来测量 MAGL 活性,这对开发可以调节内源性大麻素信号的抑制剂至关重要 . 这些抑制剂在大麻素受体影响的疾病中具有潜在的治疗应用。

毒理学研究

该化合物在评估各种物质对丝氨酸水解酶(如 MAGL)的抑制作用方面发挥作用,使其在毒理学研究中具有价值。 通过了解潜在毒素的 IC50 值,研究人员可以评估各种环境污染物、杀虫剂和其他可能靶向 MAGL 的毒素的风险和效力 .

脂类生化

花生四烯酰基-1-硫代甘油在脂类生化研究中至关重要,用于探索脂肪酸和甘油酯的代谢。 它被 MAGL 水解后产生花生四烯酸和甘油,为这些脂类的代谢途径和生物学作用提供了见解 .

酶动力学

该化合物用于估计底物动力学参数,如Km 和Vmax,以及用于可逆抑制剂的动力学评估 . 它有助于了解酶-底物相互作用的动力学以及酶促反应的效率。

环境监测

花生四烯酰基-1-硫代甘油可用于检测重金属(如铜、银和汞),因为它们能够抑制 AChE . 这种应用对于环境监测和确保公众安全免受重金属污染至关重要。

诊断工具的开发

花生四烯酰基-1-硫代甘油与显色试剂(如 DTNB(埃尔曼试剂))在被 MAGL 水解后的反应可用于开发诊断工具。 产生的黄色产物在 412 纳米处具有最大吸收值,可以对其进行定量以评估各种生物样品中的 MAGL 活性 .

大麻素研究

作为 2-AG 的硫酯底物类似物,花生四烯酰基-1-硫代甘油在大麻素研究中至关重要。 它有助于研究 2-AG 的生物学作用及其在健康和疾病中的作用,特别是在大麻素受体介导的效应方面 .

作用机制

Target of Action

Arachidonoyl-1-thio-Glycerol (A-1-TG) primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase that plays a crucial role in the hydrolysis of 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol . This enzyme is co-expressed with CB1 receptors and is responsible for approximately 85% of 2-AG hydrolysis in the brain .

Mode of Action

A-1-TG is a thioester substrate analog of 2-AG . It interacts with MAGL, which hydrolyzes 2-AG to arachidonic acid and glycerol . The hydrolysis of the thioester bond by MAGL generates a free thiol that reacts rapidly with the chromogenic reagent DTNB (Ellman’s reagent), resulting in a yellow product with an absorbance maximum at 412 nm .

Biochemical Pathways

The primary biochemical pathway affected by A-1-TG is the endocannabinoid signaling pathway. In this pathway, 2-AG, an endogenous agonist of the central cannabinoid (CB1) receptor, is hydrolyzed by MAGL to arachidonic acid and glycerol . This process terminates the biological actions of 2-AG . By interacting with MAGL, A-1-TG can influence this pathway and the downstream effects of 2-AG signaling.

Result of Action

The interaction of A-1-TG with MAGL can influence the levels of 2-AG in the brain, thereby affecting the endocannabinoid signaling pathway . This can have various molecular and cellular effects, depending on the specific roles of 2-AG and the CB1 receptor in different physiological processes.

安全和危害

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Arachidonoyl-1-thio-Glycerol . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOPRYPOAXYNLX-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Arachidonoyl-1-thio-Glycerol enable the spectrophotometric measurement of MAGL activity?

A1: Arachidonoyl-1-thio-Glycerol (A-1-TG) is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a primary substrate of MAGL. A-1-TG is also hydrolyzed by MAGL, releasing thioglycerol. This released thioglycerol then reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB) present in the assay. This reaction produces a yellow-colored thiolate ion (TNB), which can be easily measured spectrophotometrically. [] This colorimetric change allows for the indirect quantification of MAGL activity.

Q2: What are the advantages of using Arachidonoyl-1-thio-Glycerol over radioactive substrates in MAGL activity assays?

A2: The use of A-1-TG in the spectrophotometric assay presents several advantages over traditional radioactive methods employing substrates like 3H-2-oleoylglycerol. Firstly, the A-1-TG assay is significantly more cost-effective, as it avoids the use of expensive radiolabeled materials. [] Secondly, the spectrophotometric assay offers a higher throughput format, making it suitable for screening large compound libraries or analyzing multiple samples simultaneously. This is in contrast to the more laborious and time-consuming nature of radioactive assays.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Formaldehyde, [N-(3-amino-4-pyridyl)formimidoyl]- (6CI)](/img/no-structure.png)

![2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, tetrasodium salt](/img/structure/B570986.png)

![2H-[1,3]Oxazolo[5,4-g]indole](/img/structure/B570991.png)

![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)